

# Spectroscopic Profile of Isopropoxyacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *Isopropoxyacetic acid*

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This technical guide provides a comprehensive overview of the spectroscopic data for **isopropoxyacetic acid**. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of predicted and characteristic spectroscopic data. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of **isopropoxyacetic acid** in research and development settings.

## Chemical Structure and Properties

- IUPAC Name: **Isopropoxyacetic acid**
- Molecular Formula: C<sub>5</sub>H<sub>10</sub>O<sub>3</sub>[\[1\]](#)
- Molecular Weight: 118.13 g/mol [\[1\]](#)
- CAS Number: 33445-07-7[\[1\]](#)

## Spectroscopic Data Summary

The following tables summarize the predicted <sup>1</sup>H NMR and <sup>13</sup>C NMR chemical shifts, characteristic Infrared (IR) absorption bands, and predicted major mass spectrometry fragmentation peaks for **isopropoxyacetic acid**.

## **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)**

Protons	Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J)
-OH	~10-13	Singlet (broad)	1H	N/A
-O-CH <sub>2</sub> -	~4.1	Singlet	2H	N/A
-CH(CH <sub>3</sub> ) <sub>2</sub>	~3.7	Septet	1H	~6 Hz
-CH(CH <sub>3</sub> ) <sub>2</sub>	~1.2	Doublet	6H	~6 Hz

## **<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)**

Carbon Atom	Chemical Shift (ppm)
C=O	~175
-O-CH(CH <sub>3</sub> ) <sub>2</sub>	~70
-O-CH <sub>2</sub> -	~68
-CH(CH <sub>3</sub> ) <sub>2</sub>	~22

## **Infrared (IR) Spectroscopy**

The NIST Chemistry WebBook indicates the availability of an IR spectrum for **isopropoxyacetic acid**.<sup>[1]</sup> Based on the functional groups present (carboxylic acid and ether), the following characteristic absorption bands are expected:

Functional Group	Absorption Range (cm <sup>-1</sup> )	Intensity	Description
O-H (Carboxylic Acid)	3300 - 2500	Strong, Broad	O-H stretch
C-H (sp <sup>3</sup> )	2980 - 2850	Medium to Strong	C-H stretch
C=O (Carboxylic Acid)	1760 - 1690	Strong	C=O stretch
C-O (Ether)	1150 - 1085	Strong	C-O stretch
C-O (Carboxylic Acid)	1320 - 1210	Medium	C-O stretch
O-H (bend)	1440 - 1395	Medium	O-H bend

## Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum of **isopropoxyacetic acid** would likely be obtained using electron ionization (EI). The molecular ion peak ([M]<sup>+</sup>) is expected at m/z = 118. Key predicted fragmentation patterns are outlined below:

m/z	Proposed Fragment
118	[C <sub>5</sub> H <sub>10</sub> O <sub>3</sub> ] <sup>+</sup> (Molecular Ion)
103	[M - CH <sub>3</sub> ] <sup>+</sup>
75	[M - C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
59	[C <sub>2</sub> H <sub>3</sub> O <sub>2</sub> ] <sup>+</sup>
45	[COOH] <sup>+</sup>
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are general protocols and may require optimization based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **isopropoxyacetic acid** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. The choice of solvent can affect the chemical shift of the acidic proton.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15-20 ppm.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
  - Reference the spectrum to the deuterated solvent peak.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of **isopropoxyacetic acid** between two salt plates (e.g., NaCl or KBr) to form a thin film.
  - Solution: Dissolve the sample in a suitable solvent (e.g.,  $\text{CCl}_4$  or  $\text{CS}_2$ ) that has minimal IR absorption in the regions of interest. Use a liquid cell with a defined path length.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

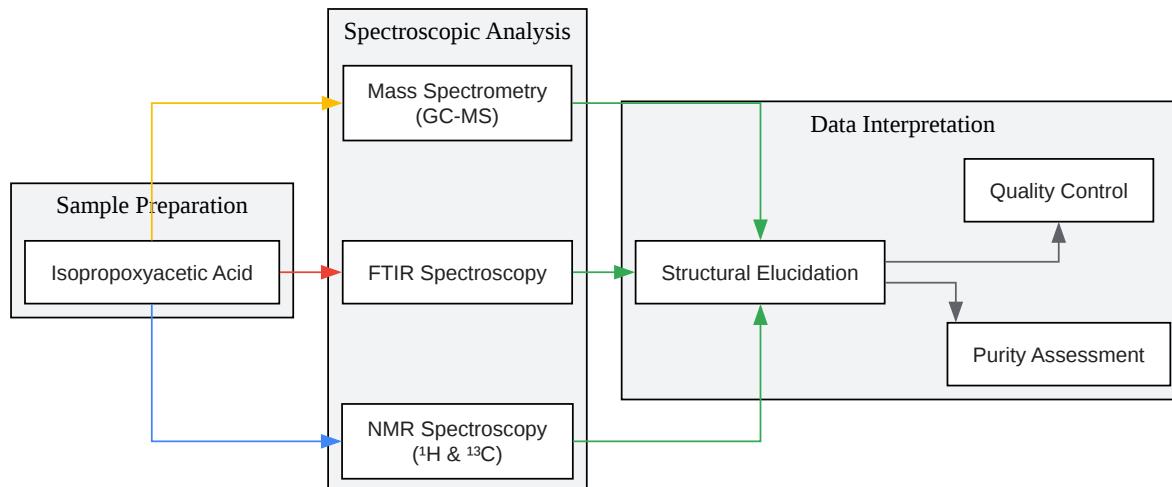
- Acquisition:
  - Record a background spectrum of the empty salt plates or the solvent-filled cell.
  - Record the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Typical range: 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Introduction: For a volatile liquid like **isopropoxyacetic acid**, direct injection via a heated probe or, more commonly, introduction through a Gas Chromatograph (GC) is suitable.
- Gas Chromatography (for GC-MS):
  - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
  - Injection: Inject a small volume (e.g., 1  $\mu\text{L}$ ) of a dilute solution of the analyte into the heated injection port.
  - Oven Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C at 10°C/min) is used to elute the compound.
- Mass Spectrometry:
  - Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
  - Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
  - Detection: Scan a mass range of  $m/z$  30-200 to detect the molecular ion and fragment ions.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **isopropoxyacetic acid**.



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Caption: Workflow for the spectroscopic analysis of **isopropoxyacetic acid**.

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## References

- 1. Isopropoxyacetic acid [webbook.nist.gov]
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